2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid
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Overview
Description
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a chromenone core, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of an appropriate phenol derivative with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the chromenone core in the presence of a palladium catalyst and a base.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the chromenone derivative with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives.
Scientific Research Applications
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The propanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the chromenone core.
3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the chromenone core and the propanoic acid moiety.
Uniqueness
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid is unique due to the combination of the chromenone core, bromophenyl group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-10-17(12-3-5-13(20)6-4-12)18(21)15-8-7-14(9-16(15)25-10)24-11(2)19(22)23/h3-9,11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWVUKOWTBITIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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